4-Nitro-D-phenylalanine hydrate
Description
Contextualization within Non-Canonical Amino Acid Chemistry and Biochemistry
Non-canonical amino acids (ncAAs), such as 4-Nitro-D-phenylalanine (B556530), are not part of the standard 20 amino acids encoded by the universal genetic code. udel.edu Their incorporation into peptides and proteins allows researchers to introduce novel chemical functionalities, providing methods to manipulate and study biological processes. chemimpex.comontosight.ai The key to the utility of 4-Nitro-D-phenylalanine is the nitro group (NO2) at the 4-position of the phenyl ring. ontosight.ai This electron-withdrawing group modifies the molecule's electronic properties, making it a useful probe for investigating protein structure and function. chemimpex.comontosight.ai The nitro group can also be chemically altered, for example, through reduction to an amino group, which allows for further chemical modifications. researchgate.net
The "D" configuration of this amino acid is also significant. Most naturally occurring amino acids exist in the "L" configuration. The use of D-amino acids can increase the stability of peptides against degradation by proteases, which is a considerable advantage in designing therapeutic peptides with longer biological half-lives. chemimpex.com
Significance as a Chiral Building Block and Intermediate in Complex Molecule Synthesis
Chirality is a critical property in molecule design, particularly in the pharmaceutical industry where a drug's biological activity is often tied to its specific three-dimensional structure. nih.gov 4-Nitro-D-phenylalanine hydrate (B1144303) is a valuable chiral building block, offering a defined stereocenter that can be integrated into larger, more complex molecular structures. nih.govacs.org
As a synthetic intermediate, its utility is enhanced by the reactivity of the nitro group. This group can be converted into other functional groups, expanding its synthetic potential. researchgate.netcookechem.com For instance, the reduction of the nitro group to an amine creates 4-amino-D-phenylalanine, which can then be used in a variety of chemical reactions, including the formation of amide bonds. nih.gov This versatility establishes 4-Nitro-D-phenylalanine as a key precursor for synthesizing a range of complex molecules, such as peptidomimetics and other compounds with biological activity. ruifuchems.comchemimpex.com
Table 1: Physicochemical Properties of 4-Nitro-D-phenylalanine Hydrate
| Property | Value |
|---|---|
| Synonyms | (2R)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, p-Nitro-D-Phe-OH monohydrate chemimpex.comsynquestlabs.com |
| Molecular Formula | C9H12N2O5 synquestlabs.com |
| Molecular Weight | 228.2 g/mol chemimpex.comsigmaaldrich.com |
| Appearance | Faintly yellow to white-yellow powder chemimpex.comchemimpex.com |
| Melting Point | 214-221 °C chemimpex.com |
| CAS Number | 56613-61-7 chemimpex.comcookechem.comnih.govfishersci.ca |
Note: Some sources may list the properties of the anhydrous form, which has a molecular formula of C9H10N2O4 and a molecular weight of approximately 210.19 g/mol . cookechem.comnih.govfishersci.ca
Overview of Key Academic Research Avenues
The unique properties of this compound have led to its use in several key areas of academic research.
Peptide and Protein Engineering: Researchers incorporate this amino acid into peptides to study enzyme mechanisms and design specific inhibitors. The nitro group can serve as a spectroscopic handle or modulate the binding affinity of the peptide to its biological target. chemimpex.comchemimpex.com
Medicinal Chemistry: It is used as a foundational structure for developing new pharmaceutical agents. chemimpex.comruifuchems.com The ability to modify the nitro group and the inherent chirality of the molecule make it an attractive starting point for synthesizing potential drug candidates targeting specific enzymes or receptors. chemimpex.com
Biomaterial Science: The compound is explored for creating novel materials, such as polymers and nanocomposites. The properties imparted by the nitro group can be harnessed to create materials for applications like specialized drug delivery systems. chemimpex.com
Metabolic Engineering: Recent research has focused on engineering bacteria like E. coli to biosynthesize para-nitro-L-phenylalanine (the L-enantiomer) from simple carbon sources like glucose. udel.eduresearchgate.net This work provides a foundation for the biosynthesis of other nitroaromatic chemicals and for biological applications that can use this amino acid as a building block. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Nitro-D-phenylalanine |
| Phenylalanine |
| 4-amino-D-phenylalanine |
| para-nitro-L-phenylalanine |
| L-phenylalanine |
| Tyrosine |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDHJRNUIXKLU-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Optimization
Chemical Synthesis Approaches
The preparation of 4-Nitro-D-phenylalanine (B556530) hydrate (B1144303) is primarily achieved through the direct nitration of D-phenylalanine or via more complex multi-step and asymmetric routes designed to ensure high purity and stereochemical integrity.
Nitration Reactions of Phenylalanine Stereoisomers
The most direct method for synthesizing 4-nitrophenylalanine is the electrophilic nitration of phenylalanine. This reaction typically involves the use of a mixed acid solution, most commonly a combination of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). researchgate.net The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring of phenylalanine. Due to the activating, ortho-para directing nature of the amino acid side chain, nitration occurs at the ortho and para positions.
While the fundamental reaction is applicable to both L- and D-phenylalanine, achieving high selectivity for the desired 4-nitro isomer while preserving the stereochemical integrity of the chiral center presents a significant challenge. nih.govrsc.org
The yield and isomeric purity of 4-nitrophenylalanine are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, and the ratio of the nitrating agents.
For the synthesis of the L-isomer, which serves as a model for the D-isomer, traditional batch reactor methods using a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ at 0°C for 3 hours can yield up to 65.2% of L-4-nitrophenylalanine. researchgate.net However, these conditions are often associated with long reaction times and the formation of undesirable by-products.
More advanced process optimization has demonstrated that by increasing the reaction temperature, the reaction time can be significantly reduced. Orthogonal experiments have identified optimized conditions that balance yield and reaction speed, although specific data for the D-isomer remains less reported in mainstream literature than for its L-counterpart. researchgate.net
| Parameter | Batch Reactor Conditions | Optimized Tubular Reactor Conditions |
| Reagent Ratio (H₂SO₄:HNO₃) | 2:1 (v/v) | 2:1 (v/v) |
| Temperature | 0°C | 50°C |
| Time | 3 hours | 5 minutes |
| Yield (L-isomer) | 65.2% | 80.9% |
This interactive table summarizes the reaction conditions for the synthesis of L-4-nitrophenylalanine, which can be considered analogous for the D-isomer.
A significant challenge in the nitration of phenylalanine is the formation of isomeric and condensation by-products. The primary isomeric by-product is 2-nitro-phenylalanine, with smaller amounts of 3-nitrophenylalanine also possible. nih.gov Furthermore, under certain conditions, a condensation by-product can form between L-4-nitrophenylalanine and L-2-nitrophenylalanine. researchgate.net
Multi-step Synthesis Strategies for Complex Derivatives and Intermediates
Beyond direct nitration, multi-step synthetic routes are employed to create complex derivatives of 4-Nitro-D-phenylalanine or to introduce the nitro group with greater control. These strategies often involve the use of protecting groups for the amine and carboxylic acid functionalities to prevent side reactions during nitration. For example, a common strategy involves the protection of L-phenylalanine, followed by iodination, and then an Ullman-type coupling to introduce an azide (B81097), which can be subsequently reduced and diazotized, though this is more common for producing other derivatives like 4-azido-L-phenylalanine. nih.gov
Enzymatic cascades represent another sophisticated multi-step approach. For instance, L-phenylalanine can be converted through a series of enzymatic steps into various chiral intermediates. nih.govacs.org While not directly producing 4-Nitro-D-phenylalanine, these pathways demonstrate the potential for biocatalytic routes that could be engineered for its synthesis from renewable starting materials, offering a greener alternative to traditional chemical methods. nih.govacs.org
Asymmetric Synthesis Routes to Enantiopure Nitro-Phenylalanine Derivatives
Ensuring the enantiopurity of the final product is paramount. While starting with enantiopure D-phenylalanine is the most common approach, asymmetric synthesis methods can, in principle, generate enantiomerically pure nitro-amino acids from prochiral precursors.
Organocatalytic methods have proven effective for the asymmetric synthesis of related compounds like γ-nitroesters. organic-chemistry.org These methods utilize small chiral organic molecules to catalyze reactions, such as the Michael addition of nitroalkanes to α,β-unsaturated aldehydes, with high enantioselectivity. organic-chemistry.org Such strategies could potentially be adapted for the asymmetric synthesis of precursors to 4-Nitro-D-phenylalanine.
Furthermore, chemoenzymatic deracemization processes have been developed to obtain optically pure D-phenylalanine derivatives from racemic mixtures. nih.gov These cascades often involve a stereoselective oxidation of the D-amino acid followed by a non-selective reduction, effectively converting the unwanted L-isomer into the desired D-isomer. nih.gov
Development of Continuous Flow and Process Intensification Techniques (e.g., Tubular Reactors)
The shift from batch to continuous flow processing represents a major advancement in the synthesis of nitrated compounds. Nitration reactions are typically fast and highly exothermic, making them hazardous on a large scale in batch reactors. chemrxiv.org Continuous flow reactors, such as tubular or microreactors, offer significant advantages in terms of safety, efficiency, and control. researchgate.netchemrxiv.org
The high surface-area-to-volume ratio of these reactors allows for rapid heat dissipation, preventing thermal runaways. researchgate.net Precise control over residence time, temperature, and stoichiometry leads to higher yields and selectivities. As demonstrated in the synthesis of L-4-nitrophenylalanine, the use of a tubular reactor not only increased the yield to 80.9% but also dramatically reduced the reaction time from hours to just minutes. researchgate.net This process intensification leads to a more efficient and safer manufacturing process, which is directly applicable to the synthesis of 4-Nitro-D-phenylalanine hydrate.
Biocatalytic and Biosynthetic Approaches
Biocatalytic and biosynthetic strategies represent a significant shift towards more sustainable and selective production of nitroaromatic amino acids like 4-nitro-D-phenylalanine. These methods utilize enzymes or whole microbial cells to catalyze specific reactions, often under mild conditions, reducing the environmental impact associated with conventional chemical synthesis. researchgate.netnih.gov
The enzymatic synthesis of D-amino acids, including 4-nitro-D-phenylalanine, is a powerful alternative to traditional chemical methods. nih.gov Enzymes offer high enantioselectivity and chemoselectivity, which is crucial for producing optically pure amino acids. frontiersin.org
One key enzyme class is phenylalanine ammonia-lyases (PALs) . frontiersin.org PALs naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). frontiersin.org However, this reaction is reversible. In the presence of high concentrations of ammonia, PALs can catalyze the amination of corresponding cinnamic acid derivatives to produce phenylalanine analogues. frontiersin.org For instance, PALs from Anabaena variabilis (AvPAL) and Planotalea bogoriensis (PbPAL) have been used for the amination of various substituted cinnamic acids. frontiersin.org Despite the unfavorable equilibrium, conversions of around 80-90% have been reported. frontiersin.org To overcome this, a chemoenzymatic cascade has been developed, coupling PAL amination with a deracemization process based on stereoselective oxidation and non-selective reduction, leading to high yields and excellent optical purity of D-phenylalanine derivatives. nih.gov
Another important enzymatic route involves the use of D-amino acid dehydrogenases (DAADHs) . Engineered DAADHs have been utilized to convert 4-bromophenylpyruvic acid into D-4-bromophenylalanine, which can then be used in further reactions to create diverse D-biarylalanine derivatives. mdpi.com
The deracemization of racemic mixtures is also a viable strategy. For example, AncLAO, an L-amino acid oxidase, has been successfully used to deracemize 4-nitrophenylalanine on a preparative scale, achieving an enantiomeric excess (ee) of over 99%. mdpi.com This process often involves coupling the oxidation of the L-enantiomer with a non-selective reduction step to regenerate the racemate, thus driving the conversion towards the desired D-enantiomer.
The table below summarizes key enzymes and their roles in the production of substituted phenylalanines.
Interactive Data Table: Enzymes in Substituted Phenylalanine Synthesis| Enzyme Class | Example Enzyme | Substrate(s) | Product(s) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | AvPAL, PbPAL | Substituted Cinnamic Acids, Ammonia | Substituted Phenylalanines | Can achieve 80-90% conversion in high ammonia concentrations. Immobilization allows for continuous flow synthesis with excellent conversion. | frontiersin.org |
| L-Amino Acid Oxidase (LAAO) | AncLAAO | Racemic 4-Nitrophenylalanine | D-4-Nitrophenylalanine | Achieved >99% enantiomeric excess in preparative scale deracemization. | mdpi.com |
| D-Amino Acid Dehydrogenase (DAADH) | Engineered DAADHs | 4-Bromophenylpyruvic Acid | D-4-Bromophenylalanine | Enables the synthesis of precursors for D-biarylalanine derivatives. | mdpi.com |
De novo biosynthesis of 4-nitro-L-phenylalanine from simple carbon sources like glucose has been successfully demonstrated in microbial hosts, primarily Escherichia coli. researchgate.netbiorxiv.org This approach involves engineering the microbe's metabolic pathways to produce the desired non-natural amino acid. nih.gov
A key strategy involves the creation of a biosynthetic pathway that first produces 4-amino-L-phenylalanine (pA-Phe), a precursor to 4-nitro-L-phenylalanine (pN-Phe). researchgate.netnih.gov The biosynthesis of pA-Phe from chorismate, a key intermediate in the shikimate pathway, is catalyzed by enzymes encoded by the pabA, pabB, and pabC genes. asm.org To then convert pA-Phe to pN-Phe, an N-oxygenase enzyme is introduced. Researchers have identified and utilized natural diiron monooxygenases, such as AurF from Streptomyces thioluteus, which exhibit N-oxygenase activity on amine-containing precursors. researchgate.netnih.govbiorxiv.org
Enhancing Precursor Supply: The intracellular levels of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the precursors for the aromatic amino acid pathway, are increased. nih.gov This can be achieved by overexpressing enzymes like transketolase (tktA) and disabling competing pathways. nih.gov
Constructing the pA-Phe Pathway: Genes for the synthesis of pA-Phe from chorismate are introduced and expressed. nih.govasm.org Optimizing the expression of these genes is crucial for high yields. nih.gov
Introducing N-oxygenase Activity: A suitable N-oxygenase gene, like AurF, is co-expressed to convert the produced pA-Phe into pN-Phe. nih.gov
Strain and Process Optimization: Further improvements can be made by optimizing plasmid copy numbers, fermentation conditions, and the host strain itself to enhance product titers. nih.govbiorxiv.org For example, fed-batch fermentation has been used to achieve higher production levels of the pA-Phe precursor, reaching up to 22.5 g/L. nih.gov Subsequent optimization of the pN-Phe production process has led to titers of 2.22 g/L in batch fermentation. nih.gov
The table below outlines some of the engineered E. coli strains and their production capabilities for 4-aminophenylalanine and 4-nitrophenylalanine.
Interactive Data Table: Engineered E. coli for Nitroaromatic Amino Acid Production| Strain Engineering Strategy | Target Compound | Precursor(s) | Key Genes/Enzymes | Achieved Titer | Reference(s) |
|---|---|---|---|---|---|
| Co-expression of pabAB from E. coli and papBC from S. venezuelae | 4-Aminophenylalanine | Glucose | PabAB, PapBC | 22.5 g/L (fed-batch) | nih.gov |
| Co-expression of AurF with pA-Phe synthesis genes | 4-Nitrophenylalanine | Glucose | AurF, pA-Phe pathway enzymes | 2.22 g/L (batch fermentation) | nih.gov |
The application of green chemistry principles is fundamental to developing sustainable methods for producing this compound. researchgate.net This involves minimizing waste, using renewable resources, and improving energy efficiency.
Biorefining and Renewable Feedstocks: A significant step towards greener production is the use of renewable feedstocks, such as lignocellulosic biomass, instead of petroleum-based starting materials. rsc.org Metabolic engineering efforts are underway to enable microorganisms like E. coli to produce 4-amino-L-phenylalanine (a precursor to 4-nitrophenylalanine) from enzymatic hydrolysates of feedstocks like sorghum. rsc.org While promising, challenges remain as components in these hydrolysates, such as benzaldehyde (B42025) and cinnamic acid derivatives, can inhibit fermentation. rsc.org Modular metabolic engineering, where pathways for growth and production are decoupled and different carbon sources like glucose and xylose are co-utilized, is a strategy being explored to improve efficiency. asm.org
Green Solvents and Reaction Conditions: Biocatalytic processes inherently align with green chemistry principles by typically operating in aqueous media at mild temperatures and pressures. frontiersin.orgmdpi.com This reduces the need for volatile and often toxic organic solvents. rsc.org For example, the enzymatic amination of cinnamic acids using PALs is performed in an aqueous environment. frontiersin.org
Catalyst Reusability and Process Intensification: To improve the economic viability and sustainability of biocatalytic processes, enzyme immobilization is a key strategy. frontiersin.org Immobilizing enzymes on solid supports allows for their easy separation from the reaction mixture and reuse over multiple cycles. frontiersin.org Furthermore, immobilized enzymes can be integrated into continuous flow reactors. frontiersin.org This approach has been successfully applied to the synthesis of 4-nitrophenylalanine using an immobilized PAL, resulting in high conversions with significantly shorter reaction times (e.g., 20 minutes of contact time) that can be maintained for extended periods. frontiersin.org
The principles of green chemistry are also being applied to the synthesis of related nitro compounds, with methods being developed that use solid-supported nitrites and greener solvents like cyclopentyl methyl ether (CPME) to reduce the environmental impact. rsc.org
Chemical Reactivity and Derivatization Studies
Functional Group Transformations and Mechanistic Investigations
The chemical utility of 4-Nitro-D-phenylalanine (B556530) hydrate (B1144303) is largely defined by the transformations of its key functional groups. The most fundamental of these is the introduction of the nitro group onto the D-phenylalanine scaffold.
Nitration of D-phenylalanine: The synthesis of 4-Nitro-D-phenylalanine is commonly achieved through the electrophilic nitration of D-phenylalanine. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid (mixed acid). researchgate.net The reaction mechanism involves the formation of the nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich phenyl ring. The amino acid's side chain is an ortho-para directing group; however, the para position is sterically less hindered, leading to the preferential formation of the 4-nitro isomer. researchgate.net Studies using tubular reactors for this process have shown improved yields (up to 80.9%) and reduced formation of by-products compared to batch reactors, which can produce condensation products of different nitro-isomers. researchgate.net
Reduction of the Nitro Group: A pivotal transformation is the reduction of the aromatic nitro group to a primary amine, yielding 4-Amino-D-phenylalanine. This conversion dramatically alters the electronic properties of the side chain from electron-withdrawing to electron-donating and provides a new nucleophilic site for further derivatization. Common reagents for this reduction include catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems.
Other Transformations: The amino and carboxyl groups of the phenylalanine backbone readily undergo standard transformations. The amino group can be acylated or converted into other functional groups, such as an azide (B81097), which is crucial for bio-orthogonal chemistry. The carboxylic acid can be esterified or converted to an amide or hydrazide. These transformations are foundational for incorporating the molecule into larger structures like peptides or for creating novel derivatives. rsc.orgchemimpex.com
| Functional Group | Transformation | Reagents/Conditions | Resulting Group | Significance |
|---|---|---|---|---|
| Phenyl Ring | Electrophilic Nitration | HNO₃ / H₂SO₄ | 4-Nitro Group | Initial synthesis of the compound. researchgate.net |
| Nitro Group | Reduction | H₂, Pd/C or Fe/HCl | Amino Group | Creates 4-Amino-D-phenylalanine, a key intermediate. |
| Amino Group | Acylation | Acid Chloride / Anhydride | Amide | Protection or peptide bond formation. |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | Protection or modulation of solubility. chemimpex.com |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide | Peptide synthesis. |
Synthesis of Heterocyclic Compounds Containing the Phenylalanine Moiety
The reactive nature of the functional groups in 4-Nitro-D-phenylalanine and its derivatives makes it a valuable precursor for synthesizing heterocyclic compounds. The high reactivity of nitro-containing aromatics can be harnessed in various cyclization reactions. rsc.org
For instance, after the reduction of the nitro group to an amine, the resulting 4-Amino-D-phenylalanine can undergo condensation reactions. Reaction with a 1,2-dicarbonyl compound can lead to the formation of a substituted quinoxaline (B1680401) ring. Similarly, reactions with other bifunctional reagents can be used to construct a variety of five- or six-membered heterocyclic rings attached to the phenylalanine core, opening avenues to novel chemical entities with potential biological activities. The inherent chirality of the amino acid is preserved in these syntheses, allowing for the creation of enantiomerically pure heterocyclic systems.
Formation of Hydrazide and Other Nitrogen-Containing Derivatives
The carboxylic acid moiety of 4-Nitro-D-phenylalanine is a prime site for derivatization to introduce additional nitrogen-containing functional groups. One of the most direct modifications is the formation of a hydrazide. This is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by treatment with hydrazine (B178648) hydrate (N₂H₄·H₂O). chemimpex.com
This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the stable hydrazide derivative, (2R)-2-amino-3-(4-nitrophenyl)propanehydrazide. Such hydrazides are versatile intermediates themselves, capable of undergoing further reactions, such as condensation with aldehydes or ketones to form hydrazones. nih.gov This strategy has been documented in the synthesis of various benzylidenehydrazide derivatives from related nitro-aromatic compounds. nih.gov
Metal Complexation and Ligand Synthesis
Amino acids are excellent chelating agents for metal ions, and 4-Nitro-D-phenylalanine is no exception. It can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. researchgate.net The presence of the nitro group can influence the electronic structure and stability of the resulting metal complexes.
The inherent chirality of 4-Nitro-D-phenylalanine makes it an attractive building block for the synthesis of more complex chiral ligands for asymmetric catalysis. Research has shown the synthesis of new ligands by reacting phenylalanine with reagents like 4-nitrobenzoyl isothiocyanate. uobaghdad.edu.iqresearchgate.net This creates a more elaborate ligand, [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine, which can then be used to form complexes with a range of divalent metal ions (M²⁺), including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pd²⁺, Cd²⁺, and Hg²⁺. researchgate.net The synthesis involves a multi-step process, starting with the formation of an isothiocyanate, followed by its reaction with the amino acid. uobaghdad.edu.iq
The metal complexes formed from phenylalanine-derived ligands have been characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Visible spectroscopy, magnetic susceptibility, and atomic absorption. researchgate.net These studies reveal details about the coordination environment of the metal ions.
For the complexes formed with the [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine ligand, a general formula of [M(Ligand)₂] is observed. researchgate.net Analysis of the spectral and magnetic data suggests that the complexes of Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) adopt a tetrahedral geometry. uobaghdad.edu.iqresearchgate.net In contrast, the Cu(II) and Pd(II) complexes are proposed to have a square planar geometry. uobaghdad.edu.iqresearchgate.net These structural differences arise from the electronic configurations of the metal ions and their preferred coordination numbers and geometries. nih.gov
| Metal Ion (M²⁺) | Proposed Coordination Geometry | Source |
|---|---|---|
| Mn, Co, Ni, Zn, Cd, Hg | Tetrahedral | uobaghdad.edu.iq, researchgate.net |
| Cu, Pd | Square Planar | uobaghdad.edu.iq, researchgate.net |
Strategies for Bio-orthogonal Derivatization (e.g., Click Chemistry)
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." lumiprobe.com This reaction is highly specific, efficient, and biocompatible, forming a stable triazole linkage between an azide and an alkyne. lumiprobe.comwikipedia.org
While 4-Nitro-D-phenylalanine itself is not directly "clickable," it can be readily converted into a click-compatible reagent. This involves a two-step process:
Reduction of the nitro group to an amine (4-Amino-D-phenylalanine).
Conversion of the newly formed amine into an azide (yielding 4-Azido-D-phenylalanine).
This azido-functionalized amino acid can then be used in bio-orthogonal applications. For example, it can be genetically incorporated into a protein, replacing a natural amino acid. nih.gov The protein, now bearing a unique azide chemical handle, can be selectively labeled with a fluorescent probe, a drug molecule, or an imaging agent that contains a terminal alkyne group. This approach has been successfully used with 4-azido-L-phenylalanine to immobilize enzymes onto electrodes with precise orientation, demonstrating the power of combining genetic encoding with click chemistry. nih.gov
Applications in Advanced Peptide and Protein Sciences
Site-Specific Incorporation into Peptides and Proteins
The ability to introduce 4-Nitro-D-phenylalanine (B556530) at specific positions within a polypeptide chain is crucial for its use as a molecular probe and for engineering novel protein functions. Several powerful methodologies have been developed to achieve this with high precision and efficiency.
Genetic code expansion has become a robust technology for the site-specific incorporation of ncAAs into proteins in living cells. nih.gov This is typically achieved by repurposing a nonsense codon, most commonly the amber stop codon (UAG), to encode for the desired ncAA. google.com This process requires an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA pair. acs.orgnih.gov The aaRS is evolved to specifically recognize and charge the ncAA, in this case, 4-nitrophenylalanine, onto the suppressor tRNA. The suppressor tRNA possesses an anticodon that recognizes the UAG codon, thereby inserting the ncAA at the desired position during protein translation.
Research has demonstrated the successful incorporation of L-4-nitrophenylalanine into proteins like superfolder green fluorescent protein (sfGFP) using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair with high fidelity and efficiency. acs.orgnih.gov This method allows for the production of proteins with a single or multiple 4-nitrophenylalanine residues at predetermined sites, opening up avenues for in-vivo studies of protein structure and function. While much of the published research focuses on the L-enantiomer, the principles of genetic code expansion can be extended to incorporate D-amino acids, although this often requires additional engineering of the ribosomal machinery.
| Technology | Key Components | Codon | Application Example |
| Genetic Code Expansion | Engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair | Amber (UAG) | Site-specific incorporation of L-4-nitrophenylalanine into sfGFP. acs.orgnih.gov |
| Human suppressor tRNATyr | Amber (UAG) | Used as a control in amber suppression analysis in mammalian cells. nih.gov | |
| Opal (UGA) suppression | Opal (UGA) | Incorporation of 4-iodo-L-phenylalanine into Ras protein. nih.gov |
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry that allows for the stepwise assembly of peptide chains on a solid support. nih.gov This method is particularly well-suited for the incorporation of ncAAs, including 4-Nitro-D-phenylalanine. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a common strategy in modern SPPS. chempep.com Fmoc-4-nitro-D-phenylalanine is commercially available and can be readily used in standard Fmoc-based SPPS protocols. sigmaaldrich.com
The synthesis involves the coupling of the protected amino acid to the growing peptide chain, followed by the removal of the Fmoc group with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to allow for the next coupling cycle. chempep.com This iterative process enables the precise placement of 4-Nitro-D-phenylalanine at any desired position within a synthetic peptide. This technique has been instrumental in creating peptides with tailored properties for various research applications. nih.gov
| Reagent | Technique | Key Features |
| Fmoc-4-nitro-L-phenylalanine | Fmoc solid-phase peptide synthesis | Acid-stable Nα-protecting group, cleaved by mild base. chempep.comsigmaaldrich.com |
| 4-Nitro-DL-phenylalanine | Solution phase peptide synthesis | Used for the synthesis of peptides in solution. sigmaaldrich.com |
| Fmoc-Phe(4-Boc2-guanidino)-OH | Fmoc solid-phase peptide synthesis | Incorporation of a protected guanidino-functionalized phenylalanine. sigmaaldrich.com |
For the construction of larger proteins containing 4-Nitro-D-phenylalanine, chemoenzymatic and chemical ligation strategies are invaluable. Native Chemical Ligation (NCL) is a powerful method that allows for the joining of two unprotected peptide fragments. nih.gov One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine residue. The reaction proceeds through a transthioesterification followed by an S-to-N acyl shift, resulting in a native peptide bond at the ligation site. While NCL is traditionally performed at cysteine residues, developments in the field have expanded the ligation to other amino acid junctions. acs.org The incorporation of 4-Nitro-D-phenylalanine into one of the peptide fragments via SPPS allows for its inclusion in the final ligated protein.
Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, such as peptiligases, to ligate peptide fragments. youtube.com These enzymes can recognize specific amino acid sequences and catalyze the formation of a peptide bond. By designing the peptide fragments with the appropriate recognition sequences and incorporating 4-Nitro-D-phenylalanine, it is possible to generate large, modified proteins with high specificity and efficiency under mild, aqueous conditions. youtube.com These ligation strategies provide access to semi-synthetic proteins that would be difficult to produce through total synthesis or recombinant expression alone.
| Ligation Strategy | Principle | Requirement for 4-Nitro-D-phenylalanine Incorporation |
| Native Chemical Ligation (NCL) | Reaction between a C-terminal peptide thioester and an N-terminal cysteine of another peptide. nih.gov | The peptide fragment containing 4-Nitro-D-phenylalanine is synthesized via SPPS. |
| Chemoenzymatic Peptide Synthesis (CEPS) | Enzyme-catalyzed ligation of peptide fragments. youtube.com | The 4-Nitro-D-phenylalanine-containing fragment is designed with the enzyme's recognition sequence. |
| Bioconjugation | Covalent linking of two molecules, at least one being a biomolecule. wikipedia.org | Introduction of a unique functional group via an ncAA for site-specific reaction. |
Influence on Peptide and Protein Structure and Dynamics
The introduction of 4-Nitro-D-phenylalanine can have a significant impact on the structural and dynamic properties of peptides and proteins. The bulky and polar nitro group can alter local conformation and provide a spectroscopic handle to probe these changes.
The conformation of a peptide is critical to its biological activity. The incorporation of ncAAs can be used to stabilize specific secondary structures or to introduce conformational constraints. Studies on opioid peptides have shown that the introduction of a p-nitrophenylalanine residue can influence receptor selectivity and potency, suggesting that the nitro group participates in interactions that favor a particular receptor-bound conformation. nih.gov
Furthermore, research on the self-assembly of phenylalanine-based peptides into nanotubes has demonstrated that the chirality of the amino acid dictates the chirality of the resulting nanostructure. nih.gov The presence of a bulky substituent like the nitro group on the D-phenylalanine ring could modulate the packing and intermolecular interactions within such assemblies, thereby influencing their morphology and stability. Conformational studies of cyclic dipeptides have also provided insights into the preferred backbone and side-chain orientations, which can be extrapolated to understand the local conformational effects of incorporating 4-Nitro-D-phenylalanine into larger peptides.
The nitro group of 4-nitrophenylalanine possesses unique spectroscopic properties that make it a valuable probe for investigating local protein environments. The symmetric stretching frequency of the nitro group in infrared (IR) spectroscopy is sensitive to the polarity and hydrogen-bonding environment of its surroundings. acs.orgnih.gov This sensitivity has been exploited to map the local environment at different sites within a protein. For instance, a red-shift in the nitro symmetric stretching frequency was observed when L-4-nitrophenylalanine was moved from a solvent-exposed to a partially buried position in sfGFP, demonstrating its utility as an IR probe. acs.orgnih.gov
In addition to IR spectroscopy, 4-nitrophenylalanine can act as a quencher in Förster Resonance Energy Transfer (FRET) studies. peptide.combachem.com FRET is a distance-dependent phenomenon that can be used to measure conformational changes and intermolecular interactions. nih.govaddgene.org When paired with a suitable fluorescent donor, the nitro group of 4-nitrophenylalanine can effectively quench the donor's fluorescence when in close proximity. This property allows for the design of FRET-based assays to monitor dynamic processes in peptides and proteins with high sensitivity. nih.govupenn.edu
| Spectroscopic Technique | Property of 4-Nitrophenylalanine | Information Obtained |
| Infrared (IR) Spectroscopy | Environment-sensitive nitro group stretching frequency. acs.orgnih.gov | Local polarity and hydrogen-bonding environment within the protein. |
| Förster Resonance Energy Transfer (FRET) | Quencher of fluorescence. peptide.combachem.com | Distance-dependent conformational changes and intermolecular interactions. |
| Near-Infrared (NIR) Fluorescence | Part of a probe for nitroreductase activity. acs.org | Detection of enzyme activity through fluorescence enhancement upon reduction of the nitro group. |
Investigation of Intermolecular Interactions in Biological Systems
The nitro group of 4-Nitro-D-phenylalanine hydrate (B1144303) provides a unique spectroscopic handle and a site for specific interactions, making it instrumental in studying how molecules interact within biological contexts. Its presence can influence and report on hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are fundamental to protein structure, function, and recognition.
Researchers utilize 4-Nitro-D-phenylalanine hydrate to explore the binding of peptides to their receptors and to understand the forces driving protein-protein interactions. The strong electron-withdrawing nature of the nitro group can alter the electronic properties of the aromatic ring, providing a sensitive probe for changes in the local environment upon binding or conformational changes.
Contributions to Enzymology and Biocatalysis Research
Enzymology and biocatalysis are fields that greatly benefit from the use of modified substrates and inhibitors. This compound and its derivatives have proven to be versatile compounds for elucidating enzyme mechanisms and for the development of enzyme-targeted molecules.
Use as Substrates in Enzyme-Catalyzed Reactions
4-Nitro-D-phenylalanine and its L-enantiomer are utilized as substrates for various enzymes, enabling researchers to study enzymatic activity and specificity. researchgate.net For instance, racemic nitrophenylalanines have been used to examine the mechanism of action of phenylalanine ammonia (B1221849) lyase (PAL). researchgate.net The deamination of L-4-nitrophenylalanine is catalyzed by both wild-type and mutant forms of PAL. researchgate.net
The nitro group often imparts color to the product of an enzymatic reaction, facilitating colorimetric assays for monitoring enzyme activity. This is particularly useful in high-throughput screening applications for discovering new enzymes or for characterizing known ones. The conversion of a nitrophenylalanine-containing substrate can lead to a chromogenic product that is easily quantifiable.
Studies on Enzyme Mechanism, Specificity, and Kinetics
The study of how enzymes work, what substrates they prefer, and the rates at which they catalyze reactions is fundamental to biochemistry. wikipedia.org 4-Nitro-D-phenylalanine and its analogs are key tools in these investigations.
The interaction of nitrophenylalanines with enzymes like phenylalanine ammonia-lyase (PAL) helps in understanding the enzyme's mechanism. researchgate.net Kinetic constants such as K_m and V_max can be determined and compared to those of the natural substrate, L-phenylalanine, providing insights into substrate binding and catalytic efficiency. researchgate.net For example, with wild-type PAL, the K_m values for racemic nitrophenylalanines are higher, and the V_max values are lower compared to L-phenylalanine. researchgate.net
Furthermore, the D-enantiomer, 4-Nitro-D-phenylalanine, can be used to probe the stereoselectivity of enzymes. While many enzymes are highly specific for L-amino acids, some can tolerate or even process D-isomers. Phenylalanine hydroxylase, for instance, can be activated by D-phenylalanine at high concentrations. nih.gov The use of 4-Nitro-D-phenylalanine allows for the investigation of the structural and mechanistic basis of such enantioselectivity. researchgate.net
In a multienzymatic cascade process, the deracemization of p-nitrophenylalanine has been tested to synthesize D-phenylalanine derivatives, demonstrating the compatibility of this substrate with different enzymes under various conditions. nih.gov
Below is a table summarizing the kinetic parameters of Phenylalanine Ammonia Lyase (PAL) with different substrates.
| Enzyme | Substrate | K_m (mM) | V_max (U/mg) |
| Wild-type PAL | L-Phenylalanine | 0.28 | 1.5 |
| Wild-type PAL | rac-4-Nitrophenylalanine | 2.5 | 0.3 |
| Wild-type PAL | rac-3-Nitrophenylalanine | 1.0 | 0.8 |
| MIO-less PAL | L-Phenylalanine | 1.2 | 0.004 |
| MIO-less PAL | L-4-Nitrophenylalanine | 0.8 | 0.006 |
| MIO-less PAL | L-3-Nitrophenylalanine | 0.5 | 0.015 |
| Data adapted from a study on the interaction of nitrophenylalanines with Phenylalanine Ammonia Lyase. researchgate.net |
Design and Investigation of Protease Inhibitors and Modulators
Proteases are a class of enzymes that cleave peptide bonds and are involved in numerous physiological and pathological processes, making them important drug targets. Peptides containing modified amino acids like 4-nitrophenylalanine can act as inhibitors or modulators of protease activity.
Peptidyl nitroalkenes, which can be synthesized from nitrophenylalanine derivatives, have been investigated as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2. nih.gov These compounds can act as covalent reversible inhibitors, forming a bond with a key cysteine residue in the active site of the enzyme. nih.gov The nitro group in these inhibitors plays a crucial role in their mechanism of action. nih.gov
The development of such inhibitors is often guided by computational and crystallographic studies to understand their binding mode and to optimize their inhibitory activity. nih.gov The substitution of different residues at various positions in these peptidyl inhibitors allows for the exploration of the protease's substrate specificity and the rational design of more potent and selective inhibitors. nih.gov
Chirality, Stereochemistry, and Enantioseparation Methodologies
Enantiomeric Purity Control and Determination in Synthesis
Ensuring the enantiomeric purity of 4-Nitro-D-phenylalanine (B556530) hydrate (B1144303) during its synthesis is paramount. The introduction of a nitro group to the phenylalanine structure can present challenges in maintaining stereochemical integrity. The synthesis of related compounds, such as the anti-HIV drug darunavir, highlights the importance of stereocontrol. In some synthetic routes leading to similar chiral building blocks, partial racemization of the α-stereogenic center in amino acid-derived intermediates can occur, necessitating purification steps to isolate the desired diastereomer. acs.org
The synthesis of N-protected 4-nitro-D-phenylalanine derivatives, such as Boc-4-nitro-D-phenylalanine, is a common strategy to facilitate controlled reactions and purification. nih.govpeptide.com The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide synthesis and helps to prevent unwanted side reactions at the amino group, thereby preserving the chiral center's configuration during subsequent chemical transformations. nih.govnih.gov The final deprotection step to yield 4-Nitro-D-phenylalanine hydrate must also be carefully controlled to avoid racemization.
Various analytical techniques are employed to determine the enantiomeric purity of the final product. High-performance liquid chromatography (HPLC) with chiral stationary phases is a primary method for this purpose. nih.govresearchgate.net Additionally, derivatization with a chiral reagent to form diastereomers, which can then be separated by standard chromatographic techniques, is a widely used approach for determining enantiomeric excess. nih.govnih.gov
Fundamental Studies on Chiral Recognition Mechanisms
The separation of enantiomers relies on the principle of chiral recognition, where a chiral selector interacts differently with the two enantiomers of a racemic mixture. Understanding the mechanisms behind these interactions is crucial for developing effective separation methods.
For amino acid derivatives like 4-Nitro-D-phenylalanine, chiral recognition is often achieved through the formation of transient diastereomeric complexes with a chiral selector. These interactions can involve a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking. The nitro group in the para position of the phenyl ring of 4-Nitro-D-phenylalanine can significantly influence these interactions due to its electron-withdrawing nature and its potential to participate in electrostatic interactions.
Studies on synthetic receptors have provided insights into the chiral recognition of carboxylates, including phenylalanine derivatives. mdpi.com While some receptors show high affinity, the enantioselectivity can vary depending on the structure of the receptor and the analyte. mdpi.com For instance, negligible enantioselectivity was observed for phenylalanine with certain receptors, whereas protected phenylalanine enantiomers showed significant chiral recognition. mdpi.com This highlights the subtle interplay of various non-covalent interactions that govern chiral recognition.
The use of cyclodextrins as chiral selectors in capillary electrophoresis has also been studied for the enantioseparation of amino acid derivatives. oup.comnih.gov The inclusion of the analyte within the cyclodextrin (B1172386) cavity and interactions with the cyclodextrin rim are key to the separation process. The size of the cyclodextrin cavity and the nature of its substituents play a critical role in the degree of enantioselectivity achieved. nih.gov
Advanced Enantioseparation Techniques
Several advanced techniques have been developed and refined for the efficient separation of enantiomers of 4-Nitro-D-phenylalanine and related compounds.
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the direct enantioseparation of racemic compounds. researchgate.net Various types of CSPs have been developed, each with different chiral selectors immobilized on a solid support, typically silica (B1680970) gel. researchgate.net
For the separation of phenylalanine analogs, including those with nitro substitutions, several CSPs have proven effective. These include:
Cinchona Alkaloid-Based Anion-Exchanger CSPs: These have been successfully used for the direct HPLC enantioseparation of N-protected phenylalanine analogs. nih.gov The separation is influenced by the nature of the N-acyl protecting group and the substituents on the phenylalanine ring. nih.gov
Macrocyclic Glycopeptide-Based CSPs: Teicoplanin and ristocetin-based stationary phases have demonstrated excellent enantioseparation for phenylalanine derivatives. researchgate.net More recently, teicoplanin and teicoplanin aglycone selectors have been effective for separating fluorinated tryptophan analogs, a related class of amino acids. mdpi.com
Crown Ether-Based CSPs: These are particularly useful for resolving racemic compounds that contain a primary amino group. researchgate.net
Poly(L-phenylalanine)-Based CSPs: Chiral stationary phases prepared by solid-phase synthesis of L-phenylalanine peptides on silica have been investigated, with the length of the peptide influencing the enantioselectivity. nih.gov
The choice of mobile phase is also critical for achieving optimal separation. A study on the HPLC separation of D,L-phenylalanine and D,L-tryptophan utilized a quaternary mobile phase containing a copper(II)-L-histidine complex, which facilitated separation through the formation of mixed chelate complexes. researchgate.net
Table 1: Examples of Chiral Stationary Phases for Phenylalanine Analog Separation
| Chiral Stationary Phase Type | Example Chiral Selector | Application |
|---|---|---|
| Cinchona Alkaloid-Based Anion-Exchanger | Quinine-based | N-protected phenylalanine analogs nih.gov |
| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin | Phenylalanine derivatives researchgate.net |
| Crown Ether | (Not specified) | Compounds with primary amino groups researchgate.net |
| Peptide-Based | Poly(L-phenylalanine) | Warfarin (as a model compound) nih.gov |
An alternative to direct enantioseparation on a CSP is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. nih.govnih.gov
Several CDAs are available for the derivatization of amino acids. The amino group of 4-Nitro-D-phenylalanine is the primary site for derivatization. Commonly used reagents include:
Marfey's Reagent (FDAA): Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a widely used CDA for determining the stereochemistry of amino acids. nih.gov It reacts with the amino group to yield diastereomers that can be separated by reversed-phase HPLC. nih.gov
(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent has been successfully used for the indirect enantioresolution of various amino compounds, including non-protein amino acids, via reversed-phase HPLC. nih.govnih.govacs.org It has shown to be particularly effective for separating β-methoxytyrosine stereoisomers. nih.gov
o-Phthalaldehyde/Isobutyryl-L-cysteine (OPA-IBLC): This combination is another effective CDA for amino acids. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC): While often used as a protecting group, FMOC can also serve as a derivatizing agent to enhance detectability and selectivity in chiral separations by capillary electrophoresis. oup.com
A two-step derivatization process, such as methylation followed by acetylation, can be employed to improve the chromatographic properties of amino acids for gas chromatography (GC) analysis without causing racemization. sigmaaldrich.com
Table 2: Common Chiral Derivatizing Agents for Amino Acids
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted |
|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amino group nih.gov |
| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amino group nih.govnih.govacs.org |
| o-Phthalaldehyde/Isobutyryl-L-cysteine | OPA-IBLC | Amino group nih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC | Amino group oup.com |
| Cyanuric Chloride-based Activated Chiral Reagents | ACRs | Amino group nanobioletters.com |
Chiral extraction, a form of enantioselective liquid-liquid extraction (ELLE), offers a scalable and cost-effective method for separating enantiomers. This technique relies on a chiral selector, which is typically a metal complex or a chiral ligand, dissolved in an organic phase. This chiral selector preferentially forms a complex with one enantiomer, facilitating its extraction from an aqueous phase containing the racemate.
Significant research has been conducted on the development of chiral extractants for 4-nitrophenylalanine (Nphe) enantiomers. Some notable examples include:
Josiphos-Pd Complex: This ferrocene (B1249389) derivative has demonstrated good enantioselectivity for the separation of 4-nitro-phenylalanine, with a separation factor (α) of 3.30. researchgate.net
(S)-SEGPHOS-Metal Complexes: (S)-SEGPHOS-Pd has been shown to be an excellent chiral extractant for Nphe, achieving a separation factor of 4.25. researchgate.net
(S)-SDP-Pd Complex: This spirally chiral diphosphine-metal complex is also suitable for the separation of 4-Nitrophenylalanine enantiomers, with a reported separation factor of 3.32. researchgate.netresearchgate.net
Taniaphos-Cu Complex: This chiral ligand exhibited a separation factor of 2.32 for Nphe enantiomers. researchgate.net
The efficiency of chiral extraction is influenced by several factors, including the choice of metal ion and organic solvent, the pH of the aqueous solution, the concentration of the extractant, and the temperature. researchgate.netresearchgate.net Researchers have found that introducing steric groups to the chiral selector can significantly enhance the separation factor. researchgate.net
Capillary electrophoresis (CE) is a high-efficiency separation technique that has been successfully applied to the chiral resolution of amino acids and their derivatives. oup.com In CE, a chiral selector is typically added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.
Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for amino acid separations. oup.comnih.gov The enantioseparation is achieved through the formation of inclusion complexes between the analyte and the cyclodextrin. The separation of FMOC-derivatized amino acids has been achieved using β-cyclodextrin and γ-cyclodextrin as chiral selectors. oup.com
For dipeptides containing phenylalanine analogs, negatively charged cyclodextrin derivatives have proven to be effective chiral selectors. nih.gov The enantiomer migration order can be influenced by the pH of the electrolyte, the size of the cyclodextrin cavity, and the type of substituent on the cyclodextrin. nih.gov Nonaqueous capillary electrophoresis (NACE) has also been employed for the chiral separation of various compounds, often using cyclodextrin derivatives as chiral selectors in a nonaqueous background electrolyte. nih.govnih.gov
Spectroscopic Characterization of Chirality (e.g., Circular Dichroism)
The chirality of 4-Nitro-D-phenylalanine is fundamentally defined by the three-dimensional arrangement of substituents around the α-carbon. The D-enantiomer corresponds to the (R) configuration according to the Cahn-Ingold-Prelog priority rules. The IUPAC name for this compound is (2R)-2-amino-3-(4-nitrophenyl)propanoic acid. researchgate.net The presence of this chiral center gives rise to optical activity, a property that can be characterized using spectroscopic techniques, most notably Circular Dichroism (CD) spectroscopy.
Circular Dichroism spectroscopy is a powerful tool for distinguishing between enantiomers, as they exhibit mirror-image CD spectra. While specific CD spectral data for this compound is not extensively documented in publicly available literature, a study on the closely related 4-nitro-D-phenylalanine bromide (4NDPAB) and 4-nitro-L-phenylalanine bromide (4NLPAB) provides significant insight. acs.org The CD spectra of these compounds confirm their chiral nature, showing characteristic Cotton effects. acs.org The mirror-image relationship between the spectra of the D and L enantiomers is a definitive indicator of their enantiomeric relationship. researchgate.net
In a representative study on 4-nitro-phenylalanine bromides, the chirality was identified using CD spectroscopy. The investigation of one enantiomer, 4NDPAB, revealed an absorption edge at 435 nm. acs.org This technique is instrumental in confirming the absolute configuration of chiral molecules. nih.gov The principle relies on the differential absorption of left and right circularly polarized light by a chiral molecule. For enantiomers, these absorption differences are equal in magnitude but opposite in sign. researchgate.net
The optical rotation of 4-Nitro-D-phenylalanine monohydrate is another key spectroscopic property. A specific rotation of [α]D20 = -7 ± 1° (c=1 in 5N HCl) has been reported, which provides a quantitative measure of its optical activity. chemimpex.com For the corresponding L-enantiomer, 4-Nitro-L-phenylalanine monohydrate, a specific rotation of [α]25/D +6.8° (c = 1.3 in 3 M HCl) has been recorded. sigmaaldrich.com The opposite signs of the optical rotation for the D and L isomers further confirm their enantiomeric nature.
Spectroscopic Properties of 4-Nitro-D-phenylalanine Enantiomers
| Property | 4-Nitro-D-phenylalanine monohydrate | 4-Nitro-L-phenylalanine monohydrate | Reference |
|---|---|---|---|
| Specific Rotation | [α]D20 = -7 ± 1° (c=1 in 5N HCl) | [α]25/D +6.8° (c = 1.3 in 3 M HCl) | chemimpex.comsigmaaldrich.com |
| Purity (HPLC, Chiral) | ≥ 99.5% | 98% | chemimpex.comsigmaaldrich.com |
| Appearance | Faintly yellow powder | Not specified | chemimpex.com |
| Melting Point | 214-221 °C | 245-251 °C (dec.) | chemimpex.comsigmaaldrich.com |
Enantioseparation Methodologies
The separation of enantiomers from a racemic mixture is a critical process in the synthesis of enantiopure compounds for various applications. Several methodologies have been developed for the enantioseparation of 4-nitrophenylalanine.
One of the most effective techniques is enantioselective liquid-liquid extraction. A study detailing the fractional reactive extraction of 4-nitro-D,L-phenylalanine utilized PdCl2{(s)-BINAP} as a chiral extractant. This process, conducted in a countercurrent cascade of centrifugal contactor separators, demonstrated high efficiency. nih.gov The research highlights the impact of variables such as flow ratio, extractant concentration, and Cl- concentration on the separation. nih.gov
High-Performance Liquid Chromatography (HPLC) is another widely used method for enantioseparation. Chiral stationary phases (CSPs) are employed to achieve differential retention of the enantiomers. For instance, macrocyclic glycopeptide-based stationary phases have been used for the direct enantioseparation of various amino acids. researchgate.net Indirect separation can also be achieved by derivatizing the amino acid with a chiral agent, such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, to form diastereomers that can be separated on a standard reversed-phase HPLC column. researchgate.net
The following table summarizes the results from an enantioselective liquid-liquid extraction study of 4-nitro-D,L-phenylalanine.
Enantioselective Liquid-Liquid Extraction of 4-nitro-D,L-phenylalanine
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Extractant | PdCl2{(s)-BINAP} | Dichloroethane solvent, 5°C | nih.gov |
| Apparatus | 10 centrifugal contactor separators (CCSs) | Countercurrent cascade | nih.gov |
| Enantiomeric Excess (ee) | 90.86% (at steady-state in both stream exits) | Optimized flow ratio, extractant and Cl- concentration | nih.gov |
| Yield | 93.29% | Optimized flow ratio, extractant and Cl- concentration | nih.gov |
| Projected Stages for >97% ee | 14 | Based on model optimization | nih.gov |
| Projected Stages for >99% ee | 16 | Based on model optimization | nih.gov |
Advanced Analytical and Structural Characterization Techniques
Spectroscopic Analysis of the Compound and its Derivatives
Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-Nitro-D-phenylalanine (B556530) hydrate (B1144303) by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts (δ), coupling constants (J), and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.
¹H NMR: The proton NMR spectrum of 4-Nitro-D-phenylalanine provides distinct signals for the aromatic protons, the α-proton, and the β-protons of the side chain. The aromatic protons typically appear as a set of two doublets due to the para-substitution pattern on the benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are deshielded and resonate at a higher chemical shift (downfield) compared to the protons meta to it.
¹³C NMR: The carbon-13 NMR spectrum offers complementary information, showing distinct signals for each unique carbon atom in the molecule. researchgate.net The carbonyl carbon of the carboxylic acid group appears significantly downfield, while the aromatic carbons show characteristic shifts influenced by the nitro-substituent. researchgate.net The simplicity of ¹³C NMR spectra, with less signal overlap compared to ¹H NMR, makes it an excellent tool for confirming the carbon skeleton. researchgate.net Spectra are often recorded in deuterated solvents like DMSO-d₆ or D₂O. rsc.org
Table 1: Typical NMR Spectral Data for 4-Nitrophenylalanine Derivatives
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~170-175 |
| α-Carbon (Cα) | ~4.0-4.5 (triplet) | ~55-60 |
| β-Carbon (Cβ) | ~3.0-3.4 (doublet) | ~35-40 |
| Aromatic C-H (ortho to NO₂) | ~8.0-8.2 (doublet) | ~123-125 |
| Aromatic C-H (meta to NO₂) | ~7.4-7.6 (doublet) | ~130-132 |
| Aromatic C (ipso to CH₂) | - | ~145-148 |
| Aromatic C (ipso to NO₂) | - | ~147-150 |
Note: Exact chemical shifts can vary based on solvent, concentration, and pH.
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific stretching, bending, and torsional motions of the functional groups within 4-Nitro-D-phenylalanine hydrate.
Key vibrational bands are used to confirm the presence of the nitro, carboxylic acid, and amine functionalities. The nitro group (NO₂) exhibits strong, characteristic symmetric and asymmetric stretching vibrations. researchgate.net The carboxylic acid group is identifiable by its C=O stretching and O-H stretching bands, while the amine group shows N-H stretching and bending modes. Extensive intermolecular hydrogen bonding within the crystal lattice can cause shifts in the positions and broadening of the bands associated with the -OH and -NH₂ groups. nih.gov
Table 2: Key Vibrational Frequencies for 4-Nitro-D-phenylalanine
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 | 1500-1560 |
| Nitro (NO₂) | Symmetric Stretch | 1330-1380 | 1330-1380 |
| Carboxyl (C=O) | Stretch | 1700-1760 | 1700-1760 |
| Carboxyl (O-H) | Stretch | 2500-3300 (broad) | Weak / Not prominent |
| Amine (N-H) | Stretch | 3200-3500 | 3200-3500 |
| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 |
Note: Values are approximate and can be influenced by the physical state (solid/solution) and hydrogen bonding. researchgate.netnih.gov
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of 4-Nitro-D-phenylalanine is dominated by the strong chromophore of the p-nitrophenyl group. The key electronic transitions observed are π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group. The presence of the nitro group causes a bathochromic (red) shift in the absorbance maximum (λmax) compared to unsubstituted phenylalanine.
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound with high accuracy. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and sensitive detection of the compound in complex mixtures. mdpi.comnih.gov
In electrospray ionization (ESI), 4-Nitro-D-phenylalanine typically forms a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) involves selecting this parent ion and inducing fragmentation to produce a characteristic pattern of daughter ions. nih.gov Common fragmentation pathways include the neutral loss of water (H₂O) and formic acid (HCOOH) from the parent ion, as well as cleavage of the side chain, providing unequivocal structural confirmation. nih.gov
Table 3: Expected Mass Spectrometric Data for 4-Nitro-D-phenylalanine (C₉H₁₀N₂O₄, Mol. Wt.: 210.19 g/mol )
| Ion | Mode | m/z (mass-to-charge ratio) | Description |
|---|---|---|---|
| [M+H]⁺ | Positive | 211.07 | Protonated parent molecule |
| [M-H]⁻ | Negative | 209.05 | Deprotonated parent molecule |
| [M+H - H₂O]⁺ | Positive | 193.06 | Loss of water from parent ion |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid.
Growing a suitable single crystal of this compound allows for analysis by single-crystal X-ray diffraction. This technique can unambiguously determine the molecular conformation, including the torsion angles of the side chain, and confirm the D-stereochemistry at the chiral α-carbon. researchgate.net Furthermore, it reveals detailed information about the crystal packing, including the network of intermolecular hydrogen bonds involving the carboxylic acid, the amine group, the nitro group, and the water molecule of hydration. nih.govresearchgate.net This data is crucial for understanding the solid-state properties of the compound.
Crystal Structure Determination of Proteins Incorporating 4-Nitro-D-phenylalanine
The site-specific incorporation of unnatural amino acids (UAAs) like 4-nitrophenylalanine into proteins is a powerful tool for probing protein structure and dynamics. X-ray crystallography provides atomic-level insights into how these reporter amino acids are accommodated within the protein fold.
A key study successfully determined the X-ray crystal structures of two superfolder green fluorescent protein (sfGFP) variants where 4-nitro-L-phenylalanine (pNO₂F) was genetically incorporated. nih.govnih.gov Although this study used the L-enantiomer, the findings on its structural impact are highly relevant. The incorporation was achieved using Amber codon-suppression methodology, placing pNO₂F at both a solvent-exposed site (Asp133) and a partially buried site (Asn149). nih.gov
The resulting crystal structures were refined to high resolutions of 2.05 Å and 1.60 Å, respectively. nih.govresearchgate.net Crucially, the alignment of these structures with the wild-type sfGFP showed only minor root-mean-square deviations. nih.gov This demonstrates that 4-nitrophenylalanine is a minimally perturbative probe, meaning it does not significantly alter the native protein structure. nih.gov This characteristic is vital for its use as an effective spectroscopic reporter to study local protein environments. nih.govacs.org The electron density maps clearly showed the presence of the full residue, including the nitro group, confirming its successful and stable incorporation into the protein. nih.gov
Table 1: Crystallographic Data for sfGFP with Incorporated 4-Nitro-L-phenylalanine
| Construct | Resolution (Å) | Space Group | Molecules per Asymmetric Unit | Key Finding |
|---|---|---|---|---|
| Asp133pNO₂F sfGFP | 2.05 | P3₂21 | 2 | Minimally perturbative to protein structure. nih.gov |
| Asn149pNO₂F sfGFP | 1.60 | P4₁22 | 1 | Supports use as an effective spectroscopic reporter. nih.govresearchgate.net |
Studies on Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Engineering)
The molecular structure of 4-Nitro-D-phenylalanine lends itself to forming specific and robust intermolecular interactions, which are fundamental to crystal engineering and the design of new materials. Studies on derivatives like 4-nitro-d-phenylalanine bromide (4NDPAB) provide significant insight into these interactions.
Single-crystal X-ray diffraction analysis of 4NDPAB revealed a non-centrosymmetric structure (space group P2₁) where the chiral cations and bromide anions are linked by four distinct intermolecular hydrogen bonds. nih.gov The molecule exhibits a Donor-π-Acceptor (D−π–A) structural character, which, combined with its parallel crystal packing, is responsible for its strong nonlinear optical properties. nih.gov This type of organized crystal packing, governed by hydrogen bonds and other non-covalent interactions, is a central concept in crystal engineering, where the goal is to design solids with desired physical and chemical properties. youtube.com The study of these interactions is crucial for understanding how 4-Nitro-D-phenylalanine can be used as a building block in supramolecular chemistry. nih.gov
Table 2: Crystal Data for 4-Nitro-D-phenylalanine Bromide (4NDPAB)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Key Interactions | Four intermolecular hydrogen bonds |
| Structural Feature | D−π–A character, parallel crystal packing |
Data sourced from a study on 4-nitro-d(l)-phenylalanine bromides. nih.gov
Chromatographic and Other Purity/Compositional Analysis
Ensuring the purity and correct composition of this compound is essential for its application in sensitive biological and chemical systems. Chromatographic and elemental analyses are standard procedures for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the concentration of 4-Nitro-D-phenylalanine. This method separates the compound from potential impurities, and its purity can be reported as a percentage, often exceeding 98%. researchgate.netrcsb.org
The method typically employs a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov Detection is commonly performed using a UV-Vis detector, as the nitro-aromatic structure of the compound absorbs UV light effectively. youtube.com For quantitative analysis, a calibration curve is generated using standards of known concentration to accurately determine the amount of the compound in a sample. nih.govnih.gov The precision and accuracy of such methods are validated to ensure reliable results. nih.gov For instance, validated HPLC methods for similar compounds show excellent linearity (correlation coefficients of 1.0) and precision (RSD < 2%). nih.gov
Table 3: Typical HPLC Parameters for Analysis of Aromatic Amino Acids
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., acetate (B1210297), citrate) |
| Detection | UV-Vis (e.g., 210 nm for the peptide backbone, or 290 nm for the nitro group) youtube.comnih.gov |
| Flow Rate | 1.0 ml/minute |
| Purpose | Purity assessment, quantification, enantiomeric excess determination researchgate.netsigmaaldrich.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions during the synthesis of 4-Nitro-D-phenylalanine and to provide a qualitative assessment of its purity. nih.gov
In reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. A "co-spot," containing both the starting material and the reaction mixture, is often used to help identify the reactant and product spots unambiguously. The plate is then developed in a suitable solvent system, typically a mixture like hexane (B92381) and ethyl acetate for compounds of this type. As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot for the product, 4-Nitro-D-phenylalanine, appears and intensifies. nih.gov The reaction is considered complete when the starting material spot is no longer visible under a UV lamp. nih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to verify the elemental composition of a pure synthesized compound, confirming that it matches the expected empirical formula. For this compound (C₉H₁₀N₂O₄·H₂O), this analysis measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N).
The experimentally determined percentages are compared against the theoretically calculated values. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 4: Theoretical Elemental Composition of this compound (C₉H₁₀N₂O₄·H₂O)
| Element | Symbol | Atomic Mass | Atoms in Formula | Total Mass | Weight Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 47.37% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.30% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.28% |
| Oxygen | O | 15.999 | 5 | 79.995 | 35.05% |
| Total | 228.204 | 100.00% |
Calculated based on the molecular formula C₉H₁₀N₂O₄·H₂O.
Computational Chemistry and Molecular Modeling
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules like 4-nitro-D-phenylalanine (B556530) hydrate (B1144303) in different environments. While specific MD studies on the hydrated form of 4-nitro-D-phenylalanine are not extensively documented in the literature, insights can be drawn from simulations of related aromatic amino acids and peptides.
MD simulations on catalytically active peptides containing phenylalanine have demonstrated the conformational flexibility of the phenylalanine residue in solution. nih.gov These studies, often conducted at various temperatures, reveal the intrinsic preference of such residues for specific secondary structures, such as helical conformations. nih.gov The analysis of Ramachandran plots from these simulations helps in identifying the stable and transient conformations of the amino acid backbone. nih.gov
Furthermore, simulations of aromatic amino acids like phenylalanine have been used to study their self-assembly processes, which can lead to the formation of larger aggregates. rsc.org These studies indicate that aromatic amino acid monomers can arrange with a four-fold symmetry. rsc.org The stability of these assemblies and the preferred conformations are influenced by factors such as temperature and the surrounding solvent. For 4-nitro-D-phenylalanine hydrate, the presence of the nitro group and water molecules would significantly influence its conformational preferences and aggregation behavior. The nitro group, being electron-withdrawing, can alter the electrostatic interactions and hydrogen bonding patterns compared to unsubstituted phenylalanine.
The study of dipeptides, such as the thermally activated cyclization of a linear phenylalanine-alanine dipeptide, also provides clues into the reactivity and conformational changes that can occur. acs.org Such studies highlight the potential for intramolecular interactions and rearrangements that are accessible to phenylalanine derivatives. acs.org
A comprehensive MD simulation of this compound would involve modeling the compound in a water box and analyzing the trajectory to understand the rotational freedom of the phenyl ring, the backbone dihedral angles, and the hydrogen bond network between the amino acid, the nitro group, and the surrounding water molecules.
Quantum Chemical Calculations of Electronic Structure and Optical Properties
Quantum chemical calculations are essential for understanding the electronic properties of 4-nitro-D-phenylalanine, which are fundamental to its reactivity and spectroscopic characteristics. The PubChem database provides several computed properties for 4-nitro-D-phenylalanine based on computational methods. nih.gov
Computed Molecular Properties of 4-Nitro-D-phenylalanine
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 210.19 g/mol | PubChem 2.2 |
| XLogP3 | -1.2 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Exact Mass | 210.06405680 Da | PubChem 2.2 |
| Monoisotopic Mass | 210.06405680 Da | PubChem 2.2 |
| Topological Polar Surface Area | 109 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 15 | Cactvs 3.4.8.18 |
| Formal Charge | 0 | PubChem |
| Complexity | 243 | Cactvs 3.4.8.18 |
Table generated from data in PubChem. nih.gov
Quantum chemical studies on related aromatic amino acids like phenylalanine, tyrosine, and dopa reveal that modifications to the phenyl ring significantly impact molecular-level properties such as the molecular dipole moment and electronic characteristics. researchgate.net For 4-nitro-D-phenylalanine, the strongly electron-withdrawing nitro group is expected to have a profound effect on the electron distribution across the molecule. This influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their gap, which is a key determinant of the molecule's reactivity and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity and can indicate the potential for charge transfer interactions.
Prediction of Reactivity, Selectivity, and Chiral Recognition Mechanisms
Computational methods are invaluable for predicting the reactivity and selectivity of molecules like 4-nitro-D-phenylalanine, as well as for understanding the mechanisms of chiral recognition.
The reactivity of 4-nitro-D-phenylalanine is largely governed by the functional groups present: the amino group, the carboxylic acid group, and the nitro-substituted phenyl ring. The nitro group activates the aromatic ring for nucleophilic aromatic substitution and also influences the acidity of the benzylic protons. Computational models can be used to calculate reaction pathways and activation energies for various transformations. For instance, studies on the reductive half-reaction of enzymes with amino acid substrates have utilized quantum mechanical/molecular mechanical (QM/MM) approaches to elucidate reaction mechanisms. nih.gov
Chiral recognition is a critical aspect of the biological activity of enantiomerically pure compounds. Computational studies, often in conjunction with experimental techniques like liquid chromatography, can help to elucidate the mechanisms of enantioselective interactions. nih.gov These studies often model the interaction between the chiral analyte (in this case, 4-nitro-D-phenylalanine) and a chiral selector, such as a chiral stationary phase in chromatography or the active site of an enzyme. nih.gov The models can reveal the key intermolecular interactions, such as hydrogen bonds, π-π stacking, and steric hindrance, that lead to the differentiation between enantiomers. nih.gov
The regioselectivity of reactions involving the nitro group can also be investigated computationally. For example, MD simulations and Markov models have been used to guide the engineering of nitrating P450 enzymes, demonstrating how protein dynamics can control the position of nitration on a substrate. nih.gov While this study focused on tryptophan, the principles are applicable to understanding the selective functionalization of 4-nitro-D-phenylalanine. nih.gov
Docking and Binding Studies in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to understand binding modes and to screen for potential inhibitors. Phenylalanine derivatives have been the subject of numerous docking studies to explore their inhibitory potential against various enzymes.
In another example, docking studies were used to identify selective inhibitors of aspartate semialdehyde dehydrogenase (ASADH), an enzyme found in bacteria. nih.gov In this research, a compound containing a p-nitrophenyl group was predicted and confirmed to be a selective inhibitor of ASADH from Vibrio cholerae. nih.gov The docking model suggested that the p-nitrophenyl side-chain fits into an additional binding pocket adjacent to the active site, conferring selectivity. nih.gov This highlights how a nitro-phenylalanine scaffold could be targeted for specific enzyme inhibition.
Example Docking Study Results for a Related Inhibitor
| Parameter | Value | Reference |
|---|---|---|
| Target Enzyme | Aspartate Semialdehyde Dehydrogenase (ASADH) | nih.gov |
| Inhibitor Type | Compound with p-nitrophenyl side-chain | nih.gov |
| Predicted Interaction | p-nitrophenyl side-chain in additional binding pocket | nih.gov |
| Experimental Ki range | 110 to 180 µM | nih.gov |
Table summarizing findings from a docking study on a related nitro-containing compound. nih.gov
Emerging Research Areas and Future Academic Perspectives
Development of Novel Materials with Tunable Properties (e.g., Nonlinear Optical Materials)
The quest for new and efficient nonlinear optical (NLO) materials for applications in optoelectronics, optical data storage, and communications has led researchers to explore organic compounds with high molecular hyperpolarizability. scirp.org Amino acids and their derivatives are promising candidates due to their chiral nature and the potential for forming non-centrosymmetric crystal structures, a key requirement for second-order NLO effects.
While direct research on 4-Nitro-D-phenylalanine (B556530) hydrate (B1144303) as an NLO material is emerging, studies on closely related compounds provide a strong indication of its potential. For instance, the co-crystallization of L-phenylalanine with 4-nitrophenol (B140041) has yielded a novel NLO single crystal. scirp.org This material, L-phenylalanine-4-nitrophenol, demonstrates the potential of combining the structural advantages of amino acids with the electronic properties of nitroaromatic compounds. scirp.org The nitro group in such molecules acts as a powerful electron acceptor, contributing significantly to the molecule's NLO response.
The investigation of such materials involves measuring key properties that determine their NLO efficiency and applicability. These properties, as demonstrated in the study of L-phenylalanine-4-nitrophenol, are crucial for tuning the material for specific applications. scirp.org
Table 1: Optical and Dielectric Properties of a Related NLO Crystal (L-phenylalanine-4-nitrophenol)
| Property | Value | Wavelength/Frequency |
|---|---|---|
| Optical Band Gap | 3.87 eV | - |
| Refractive Index (n) | 1.36 | at λ = 2000 nm |
| Electric Susceptibility (χc) | 0.152 | at λ = 2000 nm |
| Real Dielectric Constant (εr) | 1.26 | at λ = 2000 nm |
| Imaginary Dielectric Constant (εi) | 5.204 × 10⁻⁵ | at λ = 2000 nm |
Data derived from a study on L-phenylalanine-4-nitrophenol, illustrating the types of properties relevant to NLO materials. scirp.org
Future research is expected to focus on synthesizing and characterizing single crystals of 4-Nitro-D-phenylalanine hydrate and its derivatives to fully determine their NLO properties and potential for creating materials with highly tunable optical characteristics.
Advanced Applications in Bioimaging and Spectroscopic Probing
The nitro group of 4-Nitro-D-phenylalanine serves as a unique spectroscopic handle, making it an excellent probe for investigating local molecular environments. This is particularly valuable in the study of protein structure and dynamics. Research has demonstrated that the L-enantiomer, L-4-nitrophenylalanine, can function as a sensitive infrared (IR) probe. nih.govacs.org
The symmetric stretching frequency of the nitro group (–NO₂) is highly sensitive to its surroundings, including solvent polarity and hydrogen bonding. nih.gov This sensitivity allows researchers to gain site-specific information about the local environment within a protein. By genetically incorporating this unnatural amino acid (UAA) into a specific site in a protein, the nitro group's vibrations can be monitored using Fourier Transform Infrared (FTIR) spectroscopy. nih.govacs.org
A powerful technique involves combining this probing with isotopic labeling. By replacing the ¹⁴N atom in the nitro group with its heavier isotope, ¹⁵N, the vibrational frequency shifts, allowing for the clear identification of the probe's signal from the background noise of the protein. nih.govacs.org
In a study using superfolder green fluorescent protein (sfGFP), L-4-nitrophenylalanine was incorporated into both a solvent-exposed site and a partially buried site. The results showed a discernible shift in the nitro symmetric stretching frequency between the two locations, highlighting the probe's ability to report on its local environment. nih.govacs.org
Table 2: Spectroscopic Shift of L-4-nitrophenylalanine as an IR Probe in sfGFP
| Parameter | Measurement | Note |
|---|---|---|
| Probe | ¹⁴NO₂ symmetric stretching frequency | Measured via difference FTIR spectroscopy. nih.govacs.org |
| Frequency Shift | 7.7 cm⁻¹ redshift | When moving from a solvent-exposed to a partially buried position. nih.govacs.org |
This demonstrates the probe's sensitivity to changes in the local protein environment. nih.govacs.org
These findings underscore the potential of 4-Nitro-D-phenylalanine as a tool for high-resolution bioimaging and spectroscopic analysis of protein structure, function, and dynamics in their native states.
Integration into Synthetic Biology and Chemical Biology Tool Development
4-Nitro-D-phenylalanine is a valuable component in the expanding toolbox of synthetic and chemical biology. ruifuchems.com Its primary role is as an unnatural amino acid (UAA) that can be incorporated into peptides and proteins, enabling the creation of novel biomolecules with tailored functions. ruifuchems.comchemimpex.com
The genetic incorporation of UAAs like 4-nitrophenylalanine into proteins is a cornerstone of modern chemical biology. This is achieved using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs, which recognize the UAA and its corresponding tRNA but not the canonical amino acids and tRNAs of the host organism. nih.govacs.org This methodology allows for the site-specific insertion of the UAA into a protein sequence with high efficiency and fidelity. nih.govacs.org
Once incorporated, 4-nitrophenylalanine can serve multiple purposes:
Biophysical Probing: As discussed previously, its nitro group acts as a spectroscopic probe for studying protein environments. nih.gov
Modified Peptides: It serves as a crucial building block in the synthesis of modified peptides for drug discovery and development. chemimpex.com
Studying Protein-Ligand Interactions: The unique electronic properties of the nitro group can be used to investigate enzymatic reactions and protein-ligand binding events. ruifuchems.com
The ability to introduce such a specific chemical functionality into a protein at a precise location opens up possibilities for designing novel enzymes, therapeutic proteins, and biological sensors. It is an essential tool for moving beyond the 20 canonical amino acids and expanding the chemical diversity of the proteome. ruifuchems.comchemimpex.com
Exploration of Structure-Activity Relationships for Novel Chemical Entities
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. This compound serves as a valuable compound in this field by allowing researchers to systematically probe how the introduction of a nitro group affects the biological activity of a molecule. chemimpex.com
By substituting a natural amino acid with 4-Nitro-D-phenylalanine in a peptide or small molecule, scientists can study the effects of altering electronic distribution, steric bulk, and hydrogen bonding potential on the molecule's interaction with its biological target. chemimpex.com This compound is particularly useful for investigating the impact of nitro substitutions on protein structure and function. chemimpex.com
Key research applications include:
Pharmaceutical Intermediates: The compound is a key intermediate in the synthesis of various pharmaceuticals, including those aimed at neurological disorders. Its unique properties can be leveraged to develop more effective drugs with potentially fewer side effects. chemimpex.com
Enzyme Mechanism Studies: It is employed to study protein interactions and enzyme activities, providing critical insights into metabolic pathways. chemimpex.com
Development of Novel Therapeutics: The ability to create modified peptides with this UAA makes it invaluable in the rational design and development of new therapeutic agents. chemimpex.com
The exploration of SAR using 4-Nitro-D-phenylalanine enables a deeper understanding of molecular recognition and provides a pathway to optimize the potency, selectivity, and pharmacokinetic properties of new chemical entities.
Q & A
Q. What are the established synthetic routes for 4-Nitro-D-phenylalanine hydrate, and how do reaction conditions influence enantiomeric purity?
this compound is synthesized via chiral resolution or asymmetric catalysis. A common method involves nitration of D-phenylalanine derivatives under controlled acidic conditions, followed by purification via recrystallization. Enantiomeric purity (>97% HPLC) is achieved by optimizing reaction parameters such as temperature, solvent polarity, and catalyst loading (e.g., enzymatic resolution using stereoselective nitrilases) . Purity is validated using HPLC with chiral columns and polarimetric analysis (e.g., specific rotation: +6.8° in 3M HCl for the L-enantiomer monohydrate) .
Q. How is the structural integrity of this compound confirmed in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) and Fourier-transform infrared (FTIR) spectroscopy are employed. SCXRD reveals hydrogen-bonding patterns between the hydrate water and nitro/carboxyl groups, while FTIR identifies characteristic peaks for NO₂ (1520–1350 cm⁻¹) and hydrated O–H (3400–3200 cm⁻¹). Comparative analysis with anhydrous forms (e.g., mp: 245–251°C for monohydrate vs. 238–243°C for anhydrate) further validates structural differences .
Q. What are the solubility profiles of this compound in common solvents, and how do they impact experimental design?
The compound exhibits limited solubility in water (<10 mg/mL at 25°C) but higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO, >100 mg/mL). Solubility is temperature-dependent, with improved dissolution at elevated temperatures (40–60°C). Researchers must account for solvent choice in kinetic studies (e.g., aqueous vs. organic media) to avoid precipitation during peptide synthesis or crystallization .
Advanced Research Questions
Q. How can nucleation and growth kinetics of this compound be modeled during crystallization?
A combination of in-situ ATR-FTIR and laser backscattering monitors nucleation rates and crystal growth. Batch crystallization experiments in mixed solvents (e.g., water-propanol) are designed to suppress secondary nucleation, enabling stage-wise parameter estimation. Kinetic models incorporate Avrami equations to describe phase transitions, validated against metastable zone widths and particle size distributions . Hydrate stability is further assessed using differential scanning calorimetry (DSC) to detect polymorphic transitions.
Q. What computational strategies predict the thermodynamic stability of this compound under varying pressure and humidity?
Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM model hydrate-water interactions. Free-energy perturbation (FEP) calculations quantify the Gibbs free energy difference between hydrate and anhydrous forms. Density functional theory (DFT) optimizes hydrogen-bond networks, revealing stabilization energies (~15–20 kJ/mol) critical for hydrate persistence in humid environments .
Q. How do structural modifications (e.g., nitro group position) in phenylalanine derivatives affect biochemical activity?
Comparative studies with analogs like 4-Fluoro-D-phenylalanine hydrochloride show that the nitro group’s electron-withdrawing nature enhances electrophilicity, influencing enzyme-substrate binding. For example, nitro-substituted derivatives exhibit altered inhibition constants (Ki) in phenylalanine ammonia-lyase (PAL) assays due to steric and electronic effects. Such structure-activity relationships (SAR) guide rational design of enzyme inhibitors or peptide mimics .
Q. What contradictions exist in reported physical properties of this compound, and how can they be resolved?
Discrepancies in melting points (e.g., 245–251°C vs. 238–243°C) arise from hydrate vs. anhydrous form misidentification. Thermogravimetric analysis (TGA) resolves this by detecting mass loss (~5–7%) corresponding to water release at 100–120°C. Similarly, conflicting solubility data may stem from solvent purity or hydration state; standardized protocols (e.g., USP <921>) are recommended for reproducibility .
Methodological Challenges
Q. What techniques mitigate hydrate dissociation during spectroscopic characterization?
Cryogenic FTIR (at -196°C) or low-temperature Raman spectroscopy preserves hydrate structure by minimizing thermal degradation. For nuclear magnetic resonance (NMR), deuterated solvents (e.g., D₂O/DMSO-d6 mixtures) and rapid data acquisition reduce water exchange effects. Solid-state NMR with cross-polarization magic-angle spinning (CP-MAS) enhances resolution for hydrogen-bond analysis .
Q. How can hydrate formation be controlled in peptide synthesis to avoid side reactions?
Protection of the α-amino group (e.g., Fmoc or Boc) prevents unintended nitro group reduction during coupling. Solvent selection (e.g., DMF with 0.1% H₂O) balances hydrate stability and reagent solubility. Post-synthesis, lyophilization removes residual water, ensuring anhydrous conditions for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
